

An In-Depth Technical Guide to the Spectroscopic Data of 2,3-Dimethoxybenzamide

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Compound of Interest

Compound Name: 2,3-Dimethoxybenzamide

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Foreword

In the landscape of modern chemical research and pharmaceutical development, the precise characterization of molecular structures is paramount. **2,3-Dimethoxybenzamide**, a key intermediate in the synthesis of various biologically active compounds, demands a thorough understanding of its spectroscopic signature for unequivocal identification and quality control. This technical guide, crafted from the perspective of a Senior Application Scientist, provides a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **2,3-Dimethoxybenzamide**. Moving beyond a mere presentation of data, this document delves into the rationale behind spectral features, offering insights into the molecule's electronic and structural nuances. The protocols and interpretations herein are designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Spectroscopic Overview

2,3-Dimethoxybenzamide possesses a substituted benzene ring with a primary amide group and two methoxy groups at the C2 and C3 positions. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and for monitoring its transformations in chemical reactions.

Molecular Formula: $C_9H_{11}NO_3$

Molecular Weight: 181.19 g/mol

The following sections will provide a comprehensive analysis of the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data. Each section will include tabulated data, a detailed interpretation of the spectral features, and the experimental protocols for data acquisition.

Diagram 1: Molecular Structure of **2,3-Dimethoxybenzamide**

Caption: Chemical structure of **2,3-Dimethoxybenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ^1H and ^{13}C NMR spectra provides detailed information about the chemical environment of each nucleus. While experimentally obtained spectra for the parent **2,3-dimethoxybenzamide** are not readily available in public databases, data from closely related derivatives, such as N-substituted **2,3-dimethoxybenzamides**, can provide valuable insights into the expected chemical shifts and coupling patterns.^{[1][2][3]}

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2,3-Dimethoxybenzamide** is expected to show distinct signals for the aromatic protons, the amide protons, and the methoxy protons. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2,3-Dimethoxybenzamide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.2	Multiplet	3H	Aromatic (H-4, H-5, H-6)
~7.0 (broad)	Singlet	1H	Amide (-NH _a)
~6.5 (broad)	Singlet	1H	Amide (-NH _b)
~3.9	Singlet	3H	Methoxy (-OCH ₃ at C2)
~3.8	Singlet	3H	Methoxy (-OCH ₃ at C3)
Solvent: CDCl ₃ , Reference: TMS (Tetramethylsilane)			

Interpretation of the ¹H NMR Spectrum:

- Aromatic Protons (H-4, H-5, H-6):** The three adjacent protons on the aromatic ring will exhibit complex splitting patterns due to spin-spin coupling. H-5 is expected to be a triplet, coupled to both H-4 and H-6. H-4 and H-6 will likely appear as doublets of doublets. The electron-donating methoxy groups and the electron-withdrawing amide group will influence the chemical shifts of these protons, generally pushing them downfield.
- Amide Protons (-NH₂):** The two protons of the primary amide group are diastereotopic and may appear as two separate broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water in the solvent.^[4] Their chemical shift can be highly variable depending on the solvent and concentration.
- Methoxy Protons (-OCH₃):** The two methoxy groups are in different chemical environments and are therefore expected to appear as two distinct singlets, each integrating to three protons. The proximity to the amide group may cause a slight downfield shift for the C2-methoxy group compared to the C3-methoxy group.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2,3-Dimethoxybenzamide**

Chemical Shift (δ , ppm)	Assignment
~169	Amide Carbonyl (C=O)
~152	Aromatic (C-2)
~148	Aromatic (C-3)
~130	Aromatic (C-1)
~124	Aromatic (C-5)
~120	Aromatic (C-6)
~115	Aromatic (C-4)
~61	Methoxy (-OCH ₃ at C3)
~56	Methoxy (-OCH ₃ at C2)
Solvent: CDCl ₃ , Proton Decoupled	

Interpretation of the ^{13}C NMR Spectrum:

- **Carbonyl Carbon (C=O):** The amide carbonyl carbon is typically found in the range of 165-175 ppm, and in this case, is predicted to be around 169 ppm.[\[5\]](#)[\[6\]](#)
- **Aromatic Carbons:** The six aromatic carbons will have distinct chemical shifts. The carbons bearing the methoxy groups (C-2 and C-3) will be the most downfield among the protonated aromatic carbons due to the deshielding effect of the oxygen atoms. The quaternary carbon (C-1) attached to the amide group will also be significantly downfield. The remaining protonated carbons (C-4, C-5, and C-6) will appear in the typical aromatic region.

- Methoxy Carbons (-OCH₃): The two methoxy carbons will appear as sharp singlets in the region of 55-65 ppm. Their distinct chemical shifts are due to their different electronic environments.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[7]

Sample Preparation:

- Dissolve approximately 10-20 mg of **2,3-Dimethoxybenzamide** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

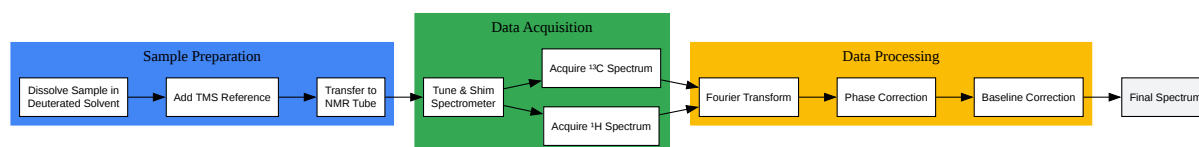
- Tune and shim the spectrometer for optimal resolution.
- Acquire the spectrum using a standard single-pulse experiment.
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

- Tune the probe to the ¹³C frequency.
- Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
- Set the spectral width to cover the expected range (e.g., 0-200 ppm).

- Use a longer acquisition time and a greater number of scans (e.g., 1024 or more) compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Process the data similarly to the ^1H NMR spectrum.

Diagram 2: NMR Experimental Workflow



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Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Characteristic IR Absorption Bands for **2,3-Dimethoxybenzamide**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3350-3150 (broad)	N-H stretch	Primary Amide (-NH ₂)
3080-3010	C-H stretch (sp ²)	Aromatic C-H
2980-2850	C-H stretch (sp ³)	Methoxy (-OCH ₃)
~1660 (strong)	C=O stretch (Amide I)	Amide Carbonyl
~1600	N-H bend (Amide II)	Primary Amide (-NH ₂)
1600, 1470	C=C stretch	Aromatic Ring
1280-1200	C-O stretch (asymmetric)	Aryl-Alkyl Ether
1100-1000	C-O stretch (symmetric)	Aryl-Alkyl Ether
~1420	C-N stretch	Amide
Sample preparation: KBr pellet or ATR		

Interpretation of the IR Spectrum:

- **N-H Stretching:** The primary amide group will show two characteristic broad bands in the region of 3350-3150 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[\[8\]](#)[\[9\]](#) The broadness is due to hydrogen bonding.
- **C-H Stretching:** Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methoxy groups will appear just below 3000 cm⁻¹.[\[10\]](#)
- **Carbonyl Stretching (Amide I):** A very strong and sharp absorption band around 1660 cm⁻¹ is a key indicator of the amide carbonyl group.[\[11\]](#)
- **N-H Bending (Amide II):** The N-H bending vibration of the primary amide typically appears around 1600 cm⁻¹.
- **Aromatic C=C Stretching:** The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to absorptions around 1600 and 1470 cm⁻¹.

- C-O Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkages of the methoxy groups will produce strong bands in the 1280-1000 cm^{-1} region.
- C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amide is expected around 1420 cm^{-1} .

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount of **2,3-Dimethoxybenzamide** (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty sample holder (or clean ATR crystal).
- Place the sample in the spectrometer and record the spectrum over the range of 4000-400 cm^{-1} .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **2,3-Dimethoxybenzamide**, electron ionization (EI) is a common method for generating ions.

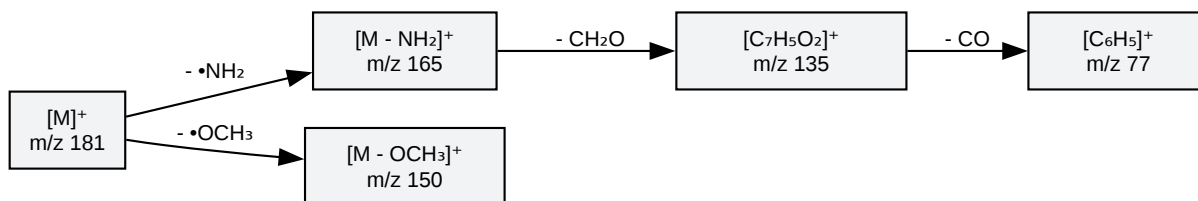
Table 4: Predicted Mass Spectrometry Fragmentation Data for **2,3-Dimethoxybenzamide**

m/z	Proposed Fragment
181	$[M]^+$ (Molecular Ion)
166	$[M - NH_2]^+$
151	$[M - OCH_3]^+$
135	$[C_7H_5O_2]^+$
107	$[C_7H_7O]^+$
77	$[C_6H_5]^+$

Interpretation of the Mass Spectrum:

- **Molecular Ion Peak ($[M]^+$):** The molecular ion peak is expected at an m/z of 181, corresponding to the molecular weight of **2,3-Dimethoxybenzamide**.
- **Key Fragmentation Pathways:** The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:
 - **Loss of the Amide Group:** Cleavage of the C-C bond between the carbonyl group and the aromatic ring can lead to the loss of the amide radical ($\bullet CONH_2$) resulting in a fragment at m/z 135.
 - **Loss of a Methoxy Group:** Alpha-cleavage can result in the loss of a methoxy radical ($\bullet OCH_3$) to give a fragment at m/z 150, or the loss of formaldehyde (CH_2O) from a methoxy group to give a fragment at m/z 151.
 - **Formation of the Benzoyl Cation:** A common fragmentation pathway for benzamides is the formation of the benzoyl cation or its substituted derivatives.[\[12\]](#)[\[13\]](#) In this case, a fragment corresponding to the dimethoxybenzoyl cation at m/z 165 is plausible.
 - **Further Fragmentation:** Subsequent fragmentation of these primary ions can lead to the formation of smaller, stable ions such as the phenyl cation at m/z 77.

Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway



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Caption: A simplified representation of potential fragmentation pathways for **2,3-Dimethoxybenzamide** in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

Sample Introduction:

- **Direct Insertion Probe:** A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** A dilute solution of the sample in a volatile solvent is injected into a gas chromatograph for separation before entering the mass spectrometer.

Data Acquisition:

- The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of **2,3-Dimethoxybenzamide** presented in this guide provides a robust framework for its identification, characterization, and quality assessment. The interplay of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry offers a multi-faceted view of its molecular architecture. While experimentally derived data for the parent compound is not widely published, the interpretations and predictions provided, based on established principles and data from closely related structures, serve as a reliable reference for researchers in the field. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and development.

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